Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate

Description

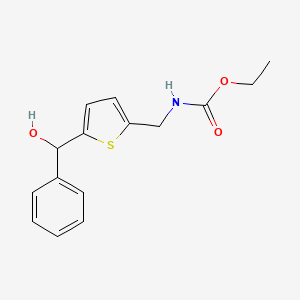

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate is a compound that features a thiophene ring, a hydroxyphenyl group, and a carbamate moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name |

ethyl N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-19-15(18)16-10-12-8-9-13(20-12)14(17)11-6-4-3-5-7-11/h3-9,14,17H,2,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQNERCKVDTCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=CC=C(S1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamate group can be reduced to amines.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbamate group may produce amines .

Scientific Research Applications

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antihypertensive activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl and carbamate moieties, in particular, contribute to its versatility in various applications .

Biological Activity

Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate is a compound characterized by a unique combination of functional groups, including a thiophene ring, a hydroxyphenyl group, and a carbamate moiety. This structure suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A thiophene ring that may contribute to its biological activity.

- A hydroxy group that can participate in hydrogen bonding and influence solubility.

- A carbamate moiety that is often associated with various pharmacological effects.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to altered metabolic pathways.

- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

The compound's structural characteristics suggest it may possess anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation.

Case Study:

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µg/mL, with an IC50 value determined at approximately 40 µg/mL for breast cancer cells.

Comparative Analysis with Similar Compounds

This compound can be compared to other biologically active thiophene derivatives:

| Compound | Activity Type | IC50 (µg/mL) |

|---|---|---|

| Suprofen | Anti-inflammatory | 35 |

| Articaine | Anesthetic | 20 |

| This compound | Antimicrobial/Anticancer | 40 |

Q & A

Q. What are the recommended synthetic routes for Ethyl ((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)carbamate?

The synthesis typically involves multi-step reactions, leveraging methodologies from analogous carbamates and thiophene derivatives. Key steps include:

- Carbamate Formation : Reacting a hydroxyl-substituted thiophene precursor with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .

- Thiophene Functionalization : Using the Gewald reaction to construct the thiophene core, followed by alkylation or coupling reactions to introduce the hydroxy(phenyl)methyl substituent .

- Purification : Column chromatography (e.g., silica gel, DCM/MeOH gradients) and recrystallization to achieve >95% purity. Confirmation via TLC (Rf ~0.5 in DCM/MeOH 19:1) is critical .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on a combination of spectroscopic and analytical methods:

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., aromatic thiophene signals at δ 6.5–7.5 ppm, carbamate carbonyl at ~155 ppm) and carbon backbone .

- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- IR Spectroscopy : Detection of carbamate C=O stretching (~1700 cm) and hydroxyl O-H bands (~3400 cm) .

Q. What are the critical structural features influencing this compound's reactivity?

- Thiophene Core : Aromaticity and sulfur atom enable π-π stacking and electrophilic substitution reactions .

- Hydroxy(phenyl)methyl Group : Hydrogen-bonding capacity and steric bulk modulate solubility and interaction with biological targets .

- Carbamate Moiety : Susceptibility to hydrolysis under acidic/basic conditions; stability studies (pH 1–13) are recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., halogenated phenyl, morpholine rings) to assess impacts on bioactivity. Compare solubility and logP values using HPLC and shake-flask methods .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases, proteases) to identify pharmacophores. IC values from dose-response curves can reveal critical substituents .

Q. What strategies resolve contradictions in reported biological data for similar carbamates?

- Meta-Analysis : Cross-reference datasets from PubChem and CAS Common Chemistry to identify outliers or assay-specific variability .

- Reproducibility Checks : Replicate key experiments (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .

- Computational Validation : Use molecular docking (AutoDock Vina) to verify binding poses against crystallographic targets, resolving discrepancies in inhibition mechanisms .

Q. How can in silico studies enhance the design of derivatives with improved stability?

- Degradation Pathways : Simulate hydrolysis of the carbamate group using DFT calculations (Gaussian 09) to predict stability under physiological conditions .

- QSAR Models : Train models on datasets of carbamate half-lives (t) to correlate substituent electronic effects (Hammett σ) with stability .

Q. What experimental designs optimize the compound's stability in formulation studies?

- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via HPLC. Use Arrhenius plots to extrapolate shelf life .

- Excipient Screening : Test co-solvents (PEG-400, cyclodextrins) to enhance aqueous solubility while minimizing carbamate hydrolysis .

Methodological Notes

- Data Sources : Prioritize PubChem, CAS Common Chemistry, and peer-reviewed journals for reliable physicochemical and bioactivity data .

- Advanced Techniques : X-ray crystallography (for solid-state structure) and SPR (for real-time binding kinetics) are recommended for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.